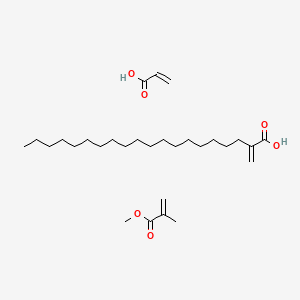![molecular formula C14H12O4 B14433450 9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78497-55-9](/img/structure/B14433450.png)
9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one consists of a furan ring fused to a benzopyran ring, with a propoxy group attached at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Propoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Propoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bergapten (4-Methoxy-7H-furo3,2-gbenzopyran-7-one) : Known for its photosensitizing properties.
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer effects.
- Heraclenin (9-(2,3-epoxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one) : Known for its antimicrobial properties.
Uniqueness
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other furocoumarins. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
78497-55-9 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
9-propoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h3-5,7-8H,2,6H2,1H3 |
InChI-Schlüssel |
GOUQITYFBIOLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


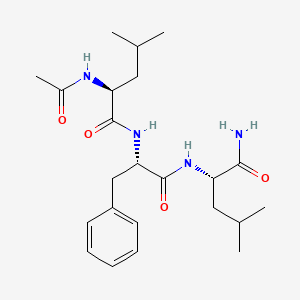
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
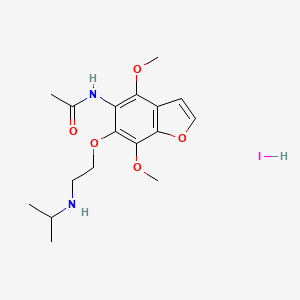
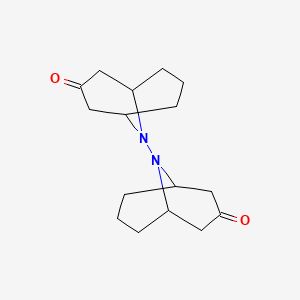
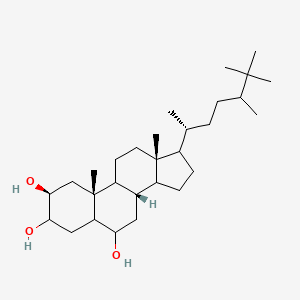
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
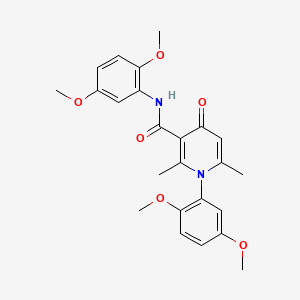
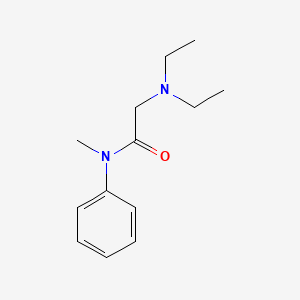
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
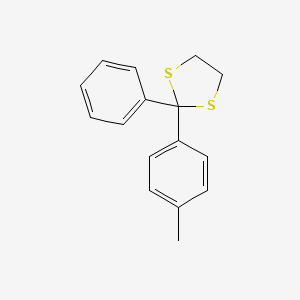
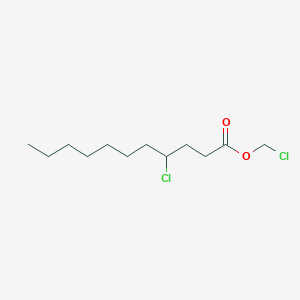
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
